Cas no 2227797-22-8 (1-methyl-3-(oxan-4-yl)-4-(2R)-oxiran-2-yl-1H-pyrazole)

1-メチル-3-(オキサン-4-イル)-4-((2R)-オキシラン-2-イル)-1H-ピラゾールは、複素環化合物に分類される有機化合物です。分子内にピラゾール環、テトラヒドロピラン環、およびエポキシ基(オキシラン環)を有しており、特に(2R)配置のエポキシ基が立体特異性を与える点が特徴です。この構造的特徴から、医薬品中間体や生物活性化合物の合成において有用な骨格として注目されています。エポキシ基の反応性を活かした選択的修飾が可能であり、創薬化学における分子設計の柔軟性に寄与します。また、比較的安定な構造を保持しつつ、官能基変換の多様性を兼ね備えているため、精密有機合成における中間体としての利用価値が高い化合物です。

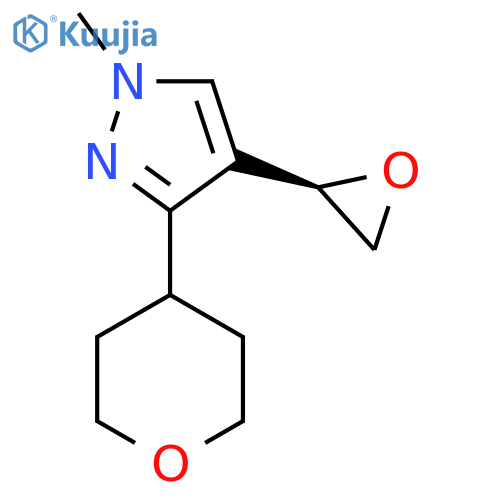

2227797-22-8 structure

商品名:1-methyl-3-(oxan-4-yl)-4-(2R)-oxiran-2-yl-1H-pyrazole

1-methyl-3-(oxan-4-yl)-4-(2R)-oxiran-2-yl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-methyl-3-(oxan-4-yl)-4-(2R)-oxiran-2-yl-1H-pyrazole

- 2227797-22-8

- EN300-1728888

- 1-methyl-3-(oxan-4-yl)-4-[(2R)-oxiran-2-yl]-1H-pyrazole

-

- インチ: 1S/C11H16N2O2/c1-13-6-9(10-7-15-10)11(12-13)8-2-4-14-5-3-8/h6,8,10H,2-5,7H2,1H3/t10-/m0/s1

- InChIKey: WXIWHEAXYWIRIF-JTQLQIEISA-N

- ほほえんだ: O1C[C@H]1C1=CN(C)N=C1C1CCOCC1

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 39.6Ų

1-methyl-3-(oxan-4-yl)-4-(2R)-oxiran-2-yl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728888-1.0g |

1-methyl-3-(oxan-4-yl)-4-[(2R)-oxiran-2-yl]-1H-pyrazole |

2227797-22-8 | 1g |

$1872.0 | 2023-06-04 | ||

| Enamine | EN300-1728888-0.5g |

1-methyl-3-(oxan-4-yl)-4-[(2R)-oxiran-2-yl]-1H-pyrazole |

2227797-22-8 | 0.5g |

$1797.0 | 2023-09-20 | ||

| Enamine | EN300-1728888-0.1g |

1-methyl-3-(oxan-4-yl)-4-[(2R)-oxiran-2-yl]-1H-pyrazole |

2227797-22-8 | 0.1g |

$1648.0 | 2023-09-20 | ||

| Enamine | EN300-1728888-5.0g |

1-methyl-3-(oxan-4-yl)-4-[(2R)-oxiran-2-yl]-1H-pyrazole |

2227797-22-8 | 5g |

$5429.0 | 2023-06-04 | ||

| Enamine | EN300-1728888-1g |

1-methyl-3-(oxan-4-yl)-4-[(2R)-oxiran-2-yl]-1H-pyrazole |

2227797-22-8 | 1g |

$1872.0 | 2023-09-20 | ||

| Enamine | EN300-1728888-10g |

1-methyl-3-(oxan-4-yl)-4-[(2R)-oxiran-2-yl]-1H-pyrazole |

2227797-22-8 | 10g |

$8049.0 | 2023-09-20 | ||

| Enamine | EN300-1728888-2.5g |

1-methyl-3-(oxan-4-yl)-4-[(2R)-oxiran-2-yl]-1H-pyrazole |

2227797-22-8 | 2.5g |

$3670.0 | 2023-09-20 | ||

| Enamine | EN300-1728888-0.05g |

1-methyl-3-(oxan-4-yl)-4-[(2R)-oxiran-2-yl]-1H-pyrazole |

2227797-22-8 | 0.05g |

$1573.0 | 2023-09-20 | ||

| Enamine | EN300-1728888-10.0g |

1-methyl-3-(oxan-4-yl)-4-[(2R)-oxiran-2-yl]-1H-pyrazole |

2227797-22-8 | 10g |

$8049.0 | 2023-06-04 | ||

| Enamine | EN300-1728888-0.25g |

1-methyl-3-(oxan-4-yl)-4-[(2R)-oxiran-2-yl]-1H-pyrazole |

2227797-22-8 | 0.25g |

$1723.0 | 2023-09-20 |

1-methyl-3-(oxan-4-yl)-4-(2R)-oxiran-2-yl-1H-pyrazole 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

2227797-22-8 (1-methyl-3-(oxan-4-yl)-4-(2R)-oxiran-2-yl-1H-pyrazole) 関連製品

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬